
p-Tosylmethyl isocyanide
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Description
P-Tosylmethyl isocyanide is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocycle Synthesis
TosMIC is extensively used in synthesizing heterocycles, which are crucial in pharmaceuticals and agrochemicals. Notable reactions include:
- Van Leusen Reaction : This reaction involves the conversion of aldehydes to nitriles using TosMIC, facilitating the synthesis of pyrroles and imidazoles .
- Pictet-Spengler Reaction : TosMIC participates in this three-component reaction with aldehydes and amines to produce pyrrole derivatives efficiently .
- Synthesis of Quinolines and Indoles : Through multi-step reactions, TosMIC aids in constructing these important heterocycles .
Synthesis of Biologically Active Compounds
TosMIC has been reported to inhibit [Fe]-hydrogenase with high affinity, showcasing its potential in medicinal chemistry . Additionally, it serves as a building block for various triplet drugs featuring complex structures like the 1,3,5-trioxazatriquinane skeleton .
Synthesis of Benzotriazine Derivatives
A recent study outlined the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes using TosMIC under basic conditions. This method yielded benzotriazine derivatives with notable efficiency (up to 88% yield) when optimized for solvent and concentration .
Reaction Conditions | Yield (%) |
---|---|
THF at 0 °C | 88 |
DMSO at room temp | 54 |
Flow Chemistry Applications
In a cyanide-free synthesis of nitriles utilizing flow chemistry, TosMIC acted as a nitrile transfer reagent. The study highlighted the optimization of stoichiometry and reaction parameters to achieve high yields while minimizing by-products .
Stoichiometry Ratio | Yield (%) |
---|---|
1:2 TosMIC:Base | High |
1:3 TosMIC:Base | Moderate |
Mechanistic Insights
The mechanisms underlying the reactions involving p-Tosylmethyl isocyanide have been elucidated through density functional calculations and experimental studies. For instance, during the Van Leusen reaction, the deprotonation of TosMIC generates an anion that subsequently undergoes nucleophilic attack on electrophiles, leading to cyclization products .
Q & A
Basic Questions
Q. What are the primary synthetic applications of TosMIC in heterocyclic chemistry, and what methodologies are commonly employed?
TosMIC is a versatile reagent for synthesizing pyrroles, oxazoles, and imidazoles via [2+3] cycloadditions, multicomponent reactions (MCRs), and domino processes. For example, the van Leusen reaction employs TosMIC to convert ketones into nitriles under cyanide-free conditions, achieving high yields in flow systems with a residence time of 1.5 minutes . Metal-catalyzed reactions (e.g., Pd or Cu) enable access to indoles and fused heterocycles through tandem cyclization pathways . Regioselectivity is often controlled by adjusting solvent polarity or leveraging TosMIC’s electron-withdrawing tosyl group .
Q. What continuous flow methodologies have been developed for TosMIC-mediated nitrile synthesis, and how do they address scalability challenges?
Flow chemistry setups using TosMIC allow rapid, scalable nitrile synthesis (up to 8.8 g/h) with improved safety profiles. The van Leusen reaction in flow systems minimizes cyanide waste and enhances reproducibility by standardizing reaction parameters (e.g., temperature, residence time). Isolation of intermediates like 4-tosyloxazole aids mechanistic validation and process optimization .
Q. What are the advantages of using TosMIC over traditional cyanide sources in nitrile synthesis?
TosMIC eliminates toxic cyanide reagents, reducing hazardous waste and enabling safer large-scale applications. Its role in the van Leusen reaction avoids cyanide release entirely, aligning with green chemistry principles. Flow systems further enhance safety by confining reactive intermediates .
Advanced Research Questions
Q. How can researchers modulate reaction conditions to achieve chemoselective sulfonylation versus isonitrilation with TosMIC and para-quinone methides (p-QMs)?
Chemoselectivity in p-QM reactions is controlled by adjusting catalysts and solvents. For example, using Brønsted acids promotes sulfonylation, while polar aprotic solvents (e.g., DMF) favor isonitrilation. Mechanistic studies suggest that the tosyl group stabilizes intermediates, directing reaction pathways .
Q. What strategies improve the reproducibility of TosMIC-based multicomponent reactions (MCRs) in complex heterocycle synthesis?
Optimizing stoichiometry (e.g., 1:1 TosMIC:aldehyde ratio), using Lewis acids (e.g., ZnCl₂), and real-time monitoring via NMR or HPLC reduce side reactions. Pre-activation of TosMIC with bases enhances nucleophilicity, improving yield consistency in Ugi and Passerini reactions .
Q. How do computational and experimental studies elucidate TosMIC’s mechanistic pathways in tandem reactions?
Density functional theory (DFT) calculations and isolation of intermediates (e.g., 4-tosyloxazole in flow systems) reveal TosMIC’s dual role as a nitrile precursor and cyclization agent. Kinetic studies in flow reactors validate proposed ring-opening/ring-closing mechanisms .
Q. What analytical techniques are critical for characterizing TosMIC-derived intermediates and regioisomeric products?
High-resolution NMR (¹H/¹³C) distinguishes regioisomers by analyzing coupling constants and chemical shifts. Mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography resolves stereochemical ambiguities. Computational docking studies further predict reactive sites .
Q. How have historical developments in TosMIC chemistry influenced contemporary synthetic approaches?
Early work on TosMIC’s cycloaddition reactivity laid the foundation for modern MCRs and flow applications. Recent advances in metal-catalyzed reactions and green chemistry have expanded its utility in drug discovery, enabling efficient access to bioactive scaffolds like anti-schistosomiasis agents .
Properties
IUPAC Name |
N-[(4-methylphenyl)sulfonylmethyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTMRYLZIDOZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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